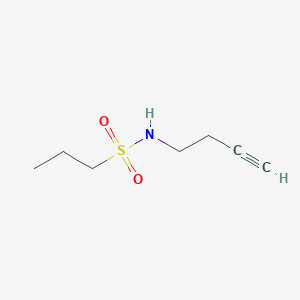
(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 4-(DIMETHYLAMINO)BENZALDEHYDE [4-(DIMETHYLAMINO)BENZYLIDENE]HYDRAZONE . This compound has a linear formula of C18H22N4 and a molecular weight of 294.403 .
Synthesis Analysis
While specific synthesis information for the compound was not found, a related compound, a bis[2-(N-tosylamino)benzylidene-4′-dimethylaminophenylaminato]zinc complex, was synthesized and its structure was studied by methods of elemental analysis, IR spectroscopy, 1 H NMR spectroscopy, X-ray absorption spectroscopy, and quantum chemical calculations .
Molecular Structure Analysis
The molecular structure of the related compound 4-(DIMETHYLAMINO)BENZALDEHYDE [4-(DIMETHYLAMINO)BENZYLIDENE]HYDRAZONE is C18H22N4 .
Physical and Chemical Properties Analysis
The related compound 5- (4-Dimethylaminobenzylidene)rhodanine has a melting point of 285-288 °C (lit.) and is insoluble in water but moderately soluble in acetone .
Scientific Research Applications
Synthesis of Novel Derivatives
Research on compounds with structures similar to the specified compound often focuses on the synthesis of novel derivatives. These derivatives are explored for their potential applications in various fields, including their antimicrobial properties and as precursors for further chemical modifications. For example, Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate effects against some bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Photophysical Properties
Compounds with triazine cores, like the one in the query, have been explored for their photophysical properties. Meier, Holst, and Oehlhof (2003) studied star-shaped compounds having 1,3,5‐triazine cores for their intramolecular charge transfer (ICT) characteristics, highlighting their potential in the development of materials with unique optical properties (Meier, Holst, & Oehlhof, 2003).
Environmental and Analytical Applications
Triazine-based hydrazine reagents have been developed for the determination of carbonyl compounds in environmental samples, showcasing the utility of triazine derivatives in analytical chemistry. Kempter and Karst (2000) detailed a method for determining aldehydes in waters using triazine-based hydrazine reagents, indicating the environmental applications of these compounds (Kempter & Karst, 2000).
Antitumor Potential
Some triazine derivatives have been synthesized as potential anti-tumor agents. Badrey and Gomha (2012) discussed the synthesis of novel triazines and triazepines with potential anti-tumor activity, illustrating the interest in exploring the therapeutic applications of triazine derivatives (Badrey & Gomha, 2012).
Corrosion Inhibition
Triazine derivatives have been evaluated for their efficacy as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives for studying their corrosion inhibiting effect against steel in acidic solutions, demonstrating the potential of triazine-based compounds in protecting metals from corrosion (Hu et al., 2016).
Properties
IUPAC Name |
5-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-9-12(15-13(20)18-16-9)17-14-8-10-4-6-11(7-5-10)19(2)3/h4-8H,1-3H3,(H2,15,17,18,20)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDNBCVYBCXROM-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598620.png)


![methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate](/img/structure/B2598627.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598628.png)
![2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide](/img/structure/B2598629.png)

![1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione](/img/structure/B2598632.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2598633.png)
![dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2598634.png)
![4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid](/img/structure/B2598635.png)



